molecular formula C10H11N B3047924 1-Phenyl-2,3-dihydro-1H-pyrrole CAS No. 149206-56-4

1-Phenyl-2,3-dihydro-1H-pyrrole

Cat. No.: B3047924
CAS No.: 149206-56-4
M. Wt: 145.2 g/mol
InChI Key: UXYYVAAPXNRMDS-UHFFFAOYSA-N
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Description

1-Phenyl-2,3-dihydro-1H-pyrrole (CAS 103204-12-2) is an organic compound with the molecular formula C10H11N and an average mass of 145.20 g/mol . It serves as a versatile and valuable synthetic intermediate and building block in medicinal chemistry for the development of novel bioactive molecules. The pyrrole and dihydropyrrole (pyrroline) cores are recognized as privileged structures in drug discovery, found in compounds with a wide range of pharmacological activities . Researchers utilize this scaffold to create derivatives with potential antihyperglycemic, anti-inflammatory, and antiplatelet aggregation properties . Its structure makes it a key precursor in the synthesis of more complex fused heterocyclic systems, such as pyrroloquinazolinones, which are investigated for various biological activities . Furthermore, 1-phenylpyrrole derivatives are known building blocks for active pharmaceutical ingredients with cytostatic, antiviral, and antibiotic activities . The compound's utility is enhanced by regioflexible functionalization methods, allowing for selective introduction of substituents to fine-tune properties and biological activity . As a reagent, it facilitates the exploration of structure-activity relationships (SAR) in the search for new therapeutic agents.

Properties

IUPAC Name

1-phenyl-2,3-dihydropyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-4,6-8H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYYVAAPXNRMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612888
Record name 1-Phenyl-2,3-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149206-56-4
Record name 1-Phenyl-2,3-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 1 Phenyl 2,3 Dihydro 1h Pyrrole and Its Structural Congeners

Cycloaddition Chemistry in Dihydropyrrole Synthesis

Cycloaddition reactions represent a powerful and atom-economical approach for the construction of cyclic systems, including the dihydropyrrole core. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

Formal [3+2] Annulation Approaches

Formal [3+2] cycloaddition reactions have emerged as a prominent strategy for the synthesis of five-membered heterocyclic rings like dihydropyrroles. These reactions typically involve the reaction of a three-atom component with a two-atom component. A notable example is the visible-light-mediated photocatalytic [3+2] annulation of N-aryl glycinates with 2-benzylidenemalononitrile partners, which provides a sustainable and practical route to polysubstituted pyrroles under mild, redox-neutral conditions. rsc.org This method boasts exceptional functional group tolerance and high atom economy. rsc.org Another approach involves the reaction of 2H-azirines with enones under visible light in a continuous flow system, yielding Δ1-pyrrolines. acs.org Additionally, a base-promoted [3+2] cycloaddition of 1-arylpropynes and nitriles has been developed for the synthesis of 2,3,5-trisubstituted 1H-pyrroles. researchgate.net

Formal Hetero-[5+2] Cycloadditions from Dihydropyrroles

While less common, formal hetero-[5+2] cycloadditions offer a unique pathway to seven-membered heterocyclic rings starting from dihydropyrroles. These reactions are valuable for accessing complex molecular architectures. rsc.org For instance, the first dearomative indole (B1671886) [5+2] cycloaddition reaction with an oxidopyrylium ylide has been reported to efficiently and diastereoselectively construct highly functionalized oxacyclohepta[b]indoles under mild conditions. nih.gov Another example is the multicomponent [5+2] cycloaddition for the synthesis of 1,4-diazepines, which involves the rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles to generate air-stable azomethine ylides. acs.org

Enantioselective and Diastereoselective Cycloaddition Strategies

The development of enantioselective and diastereoselective cycloaddition reactions is crucial for accessing chiral dihydropyrrole derivatives, which are often the biologically active forms. An asymmetric [3+2] annulation reaction has been reported for the synthesis of 3-pyrroline (B95000) products. nih.gov This method utilizes the deprotonation of ethyl 4-bromocrotonate with lithium diisopropylamide, followed by trapping with Ellman imines to produce enantiopure 3-pyrrolines. nih.gov This strategy has been successfully applied to the total syntheses of natural products like (-)-supinidine and (-)-isoretronecanol. nih.gov Furthermore, organocatalytic approaches, such as the use of isothioureas, have enabled the enantioselective synthesis of dihydropyranones and dihydropyridinones through Michael addition-lactonization/lactamization cascades. nih.gov Highly diastereoselective syntheses of 2,3-dihydropyrroles have also been achieved through a formal [4+1] annulation reaction of α,β-unsaturated imines with in situ generated pyridinium (B92312) ylides. acs.org

Multicomponent Reactions for Pyrroline (B1223166) Ring Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly efficient for building molecular complexity. bohrium.com Several MCRs have been developed for the synthesis of the pyrroline ring. One such strategy involves a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines to yield N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and yields. nih.gov Another green and atom-economical approach is the tandem [2+2+1] annulation reaction of an aldehyde, glycine (B1666218) ester hydrochloride, and benzoylacetonitrile (B15868) to construct functionalized 2-pyrrolines. rsc.org The use of bifunctional chiral squaramide as a catalyst in this reaction allows for a highly stereoselective synthesis of fully substituted 2-pyrrolines. rsc.org

A notable three-component reaction for the synthesis of N-arylpyrrole-3-carbaldehydes involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde (B1195056) and in situ generated imines, followed by an IBX-mediated oxidative aromatization in a one-pot operation. rsc.org This method has been demonstrated to be practical on a gram scale. rsc.org

Catalytic Strategies in Dihydropyrrole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of dihydropyrroles has greatly benefited from the development of various catalytic systems.

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium, have been extensively used to catalyze the synthesis of dihydropyrroles and their derivatives. youtube.com Palladium-catalyzed cyclizations of oxime esters with 1,2-disubstituted alkenes provide a route to chiral dihydropyrroles. nih.gov Furthermore, palladium-catalyzed domino C-C/C-N coupling of ortho-dihaloarenes with imines has been employed to synthesize pyrrole-fused derivatives. uni-rostock.de

Rhodium and zinc catalysts have also proven effective. For example, dienyl azides can be converted to 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature using catalytic amounts of zinc iodide (ZnI2) or rhodium perfluorobutyrate (Rh2(O2CC3F7)4). organic-chemistry.orgnih.gov This method is efficient, mild, and tolerates a variety of functional groups. organic-chemistry.org

Organocatalytic Methods

Organocatalysis has surfaced as a powerful tool for the asymmetric synthesis of heterocyclic compounds, providing a metal-free alternative to traditional methods. nih.gov For the construction of 2,3-dihydropyrroles, chiral amines and phosphoric acids are common catalysts that activate substrates through the formation of transient iminium or enamine intermediates. acs.org

An exemplary organocatalytic approach involves the enantioselective tandem Michael/cyclization sequence. This strategy can be used to synthesize highly substituted and polyfunctionalized dihydropyrroles with excellent enantioselectivity. acs.org For instance, the reaction between α,β-unsaturated aldehydes and various nucleophiles, catalyzed by a chiral secondary amine, can initiate a cascade reaction leading to the formation of the dihydropyrrole ring. rsc.orgscience.eus While direct organocatalytic synthesis of 1-Phenyl-2,3-dihydro-1H-pyrrole is a specific application, the methodologies are broadly applicable to its structural class.

Another significant organocatalytic route is the asymmetric Henry reaction of 1H-pyrrole-2,3-diones, which, although leading to oxo-derivatives, demonstrates the power of bifunctional amine-thiourea catalysts in creating quaternary stereocenters on a related pyrrolone core. nih.gov Similarly, chiral phosphoric acid catalysts have proven effective in the enantioselective Hantzsch synthesis of polyhydroquinolines, a strategy whose principles can be extended to the synthesis of other nitrogen-containing heterocycles. nih.gov These catalysts operate by activating the reactants through hydrogen bonding, facilitating stereocontrolled bond formation.

Catalyst TypeReactantsProduct TypeKey Features
Chiral Secondary Amineα,β-Unsaturated aldehydes, NucleophilesSubstituted 2,3-DihydropyrrolesIminium-enamine cascade, High enantioselectivity acs.orgrsc.org
Chiral Phosphoric AcidImines, EnonesPolyhydroquinolines (related heterocycles)Brønsted acid catalysis, Enantioselective control nih.gov
Bifunctional Amine-Thiourea1H-Pyrrole-2,3-diones, Nitroalkanes3-Hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-onesAsymmetric Henry reaction, Creates quaternary centers nih.gov

Mechanochemical and Green Chemistry Approaches (e.g., Ball Milling)

In line with the growing emphasis on sustainable chemistry, mechanochemical methods and other green approaches have been successfully applied to the synthesis of N-heterocycles. researchgate.netrasayanjournal.co.in Ball milling, a solvent-free or liquid-assisted grinding technique, has emerged as a viable alternative to conventional solution-phase reactions, often leading to higher yields, shorter reaction times, and reduced waste. isca.meresearchgate.net

The synthesis of 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives has been achieved in high yields through a one-pot ball milling method under solvent-free and catalyst-free conditions. researchgate.net This process highlights the economic and environmental advantages of mechanochemistry. researchgate.net The mechanical force applied during milling can activate reactants and facilitate bond formation without the need for bulk solvents. acs.org

Other green chemistry strategies for pyrrole (B145914) synthesis include using water or water-ethanol mixtures as environmentally benign solvents and employing multicomponent reactions (MCRs) that enhance atom economy. rasayanjournal.co.innih.gov MCRs in a mechanochemical setting represent a particularly powerful green approach for generating molecular diversity. nih.govrsc.org For example, grinding mixtures of aldehydes, active methylene (B1212753) compounds, and an ammonium (B1175870) source can produce various heterocycles, demonstrating the potential for creating substituted dihydropyrroles through eco-friendly protocols. nih.gov Photochemical and electrochemical methods are also gaining traction as sustainable routes for constructing pyrrole rings from diverse nitrogen-containing precursors. rsc.org

Green Chemistry MethodConditionsReactants (Example)Product TypeAdvantages
Ball MillingSolvent-free, Catalyst-freeAldehydes, Amines, Malonates2-Oxo-2,3-dihydro-1H-pyrrole derivatives researchgate.netHigh yield, Clean, Economical, Simple work-up researchgate.netresearchgate.net
Aqueous SynthesisWater or Water-EthanolArylglyoxals, 1,3-Diketones, EnaminoketonesPolyfunctionalized pyrroles nih.govEnvironmentally benign solvent, Simple product isolation nih.gov
Multicomponent ReactionsGrinding / Solvent-freeAldehydes, Dimedone, Ammonium acetatePolyhydroquinolines (related heterocycles) nih.govHigh atom economy, Operational simplicity rasayanjournal.co.innih.gov

Divergent Synthetic Pathways to 2,3-Dihydro-1H-pyrroles and their Derivatives

Divergent synthesis provides an efficient strategy to generate a library of structurally distinct molecules from a common starting material by simply modifying reaction conditions. This approach has been effectively used for the synthesis of 2,3-dihydro-1H-pyrroles and their related structural congeners, such as 1H-pyrroles and 3-alkenyl-1H-pyrroles. rsc.orgrsc.org

A notable example involves the reaction of 2,4-pentadienenitriles with ethyl isocyanoacetate. rsc.org By carefully selecting the amount of the base catalyst (DBU) and the reaction temperature, the reaction pathway can be directed towards different products.

Path A: In the presence of a catalytic amount of DBU (0.3 equivalents) in ethanol (B145695) at room temperature, a formal [2+3] annulation occurs to yield 2,3-dihydro-1H-pyrroles . rsc.org

Path B: When a stoichiometric amount of DBU (2.0 equivalents) is used under reflux conditions in ethanol, the reaction proceeds further to afford 3-alkyl-1H-pyrroles . rsc.org

This condition-dependent divergence allows for selective access to either the partially saturated dihydropyrrole or the fully aromatic pyrrole from the same set of precursors. rsc.org Similarly, divergent strategies have been developed for other heterocyclic systems, such as dual 1,4-dihydropyridines, by altering the reaction media. nih.govrsc.org This principle of using a single set of reagents to access skeletally diverse heterocycles is a cornerstone of modern diversity-oriented synthesis. nih.govresearchgate.net

Starting MaterialsReaction ConditionsProductReference
2,4-Pentadienenitrile, Ethyl isocyanoacetate0.3 equiv. DBU, EtOH, Room Temp.2,3-Dihydro-1H-pyrrole rsc.org
2,4-Pentadienenitrile, Ethyl isocyanoacetate2.0 equiv. DBU, EtOH, Reflux3-Alkyl-1H-pyrrole rsc.org

Strategic Derivatization within Synthetic Schemes

The 2,3-dihydro-1H-pyrrole core is not only a synthetic target but also a versatile intermediate that can be strategically derivatized to access other valuable compounds. The functional handles present on the dihydropyrrole ring, such as the C=C double bond, can be manipulated in subsequent synthetic steps.

A prime example of strategic derivatization is the oxidation of the 2,3-dihydro-1H-pyrrole scaffold to form the corresponding fully aromatic 1H-pyrrole. This aromatization can be achieved using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org For instance, 2,3-dihydro-1H-pyrroles obtained from the [2+3] annulation of 2,4-pentadienenitriles and isocyanides can be converted to 3-alkenyl-1H-pyrroles upon treatment with DDQ. rsc.orgrsc.org

This transformation is a powerful tool within a synthetic scheme, as it allows for the late-stage introduction of aromaticity, which can significantly alter the biological and physical properties of the molecule. Derivatization is also a key strategy for modifying the functional groups on the pyrrole or its precursors to enhance properties or enable further reactions. nih.gov For example, a novel method for synthesizing highly substituted 2,3-dihydro-1H-pyrrole derivatives involves a tandem regioselective addition of nitrones to 1,3-enynes followed by a rearrangement, showcasing how complex substitution patterns can be installed through strategic reaction design. nih.gov

Iii. Reactivity Profiles and Chemical Transformations of 1 Phenyl 2,3 Dihydro 1h Pyrrole Scaffolds

Ring-Opening Reactions and Subsequent Chemical Derivatizations

The inherent strain and electronic characteristics of the 2,3-dihydropyrrole ring make it susceptible to ring-opening reactions under specific conditions. These reactions can be initiated by various reagents and often lead to the formation of linear intermediates that can be further functionalized.

One notable example involves the reaction of N-arylpyrroles with diaryliodonium salts, which can lead to ring-opening. beilstein-journals.org This process is thought to proceed through an aryne intermediate, resulting in the formation of N-phenylamine derivatives. beilstein-journals.org The resulting acyclic products can then undergo further transformations, such as hydrogenation, to yield saturated derivatives. beilstein-journals.org

The specific conditions and the nature of the substituents on both the pyrrole (B145914) ring and the phenyl group can significantly influence the outcome of these ring-opening reactions, offering a pathway to a diverse array of functionalized acyclic and cyclic compounds.

Oxidative Transformations to Aromatic Pyrroles and Other Heterocycles

The partial saturation of the 1-phenyl-2,3-dihydro-1H-pyrrole ring allows for oxidative transformations that lead to the corresponding aromatic 1-phenyl-1H-pyrrole. This aromatization can be achieved using a variety of oxidizing agents. A common method involves a proline-catalyzed direct Mannich reaction-cyclization sequence followed by an IBX-mediated oxidative aromatization to yield N-arylpyrrole-3-carbaldehydes. rsc.org

Beyond simple aromatization, the oxidative dearomatization of pyrroles can lead to the formation of other heterocyclic systems. nih.gov For instance, the oxidation of pyrroles can yield Δ³-pyrrol-2-ones. researchgate.net The regioselectivity of this oxidation can be controlled, with 3-substituted pyrroles often yielding the product where oxygen is introduced at the more sterically hindered position. researchgate.net

Furthermore, photo-oxygenation of 2,3-dihydropyrrole derivatives can lead to the formation of endoperoxides, which can then rearrange to form 1,4-dioxane (B91453) derivatives. acs.orgacs.org This reaction proceeds without a catalyst and involves the activation of molecular oxygen. acs.org

Table 1: Examples of Oxidative Transformations

Starting MaterialReagent(s)ProductReference
Substituted 2,3-dihydropyrroleIBXN-Arylpyrrole-3-carbaldehyde rsc.org
3-Substituted pyrroleSulfoxide, carboxylic acid anhydride, Brønsted acidΔ³-Pyrrol-2-one researchgate.net
2,3-Dihydropyrrole derivativeMolecular oxygen (photo-oxygenation)1,4-Dioxane derivative acs.org

Rearrangement Reactions of 2,3-Dihydro-1H-pyrroles

The 2,3-dihydro-1H-pyrrole core can undergo various rearrangement reactions, often triggered by thermal or catalytic conditions. These rearrangements can lead to the formation of isomeric structures or entirely new heterocyclic systems. For example, the thermal rearrangement of benzoyl derivatives of ketone azines can lead to the formation of N-benzoylpyrroles.

While specific examples focusing solely on this compound are not extensively detailed in the provided context, the general reactivity of the dihydropyrrole ring suggests its potential to participate in various rearrangement processes, such as sigmatropic shifts and electrocyclic reactions, depending on the substitution pattern and reaction conditions.

Participation in Cycloaddition Reactions (as a Reactive Partner)

The endocyclic double bond in this compound makes it a potential participant in cycloaddition reactions, acting as a reactive partner with various dienophiles or dipoles.

2,3-Dihydro-1H-pyrroles can be synthesized through [3+2] cycloaddition reactions. researchgate.net For instance, the reaction of 2H-azirines with enones, promoted by visible light, can yield Δ1-pyrrolines through a formal (3+2)-cycloaddition. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions involving azomethine ylides and electron-deficient alkynes are a powerful tool for the diastereoselective synthesis of functionalized dihydrospiro[indoline-3,2'-pyrroles]. rhhz.net

The 1H-pyrrole-2,3-dione moiety, which can be related to the dihydropyrrole structure, is known to participate in hetero-Diels-Alder reactions. nih.gov These reactions can proceed with various dienophiles to form complex, skeletally diverse heterocyclic systems. nih.gov Similarly, pyrrole derivatives can undergo [4+2] cycloaddition with dipoles, highlighting the versatility of the pyrrole core in constructing more complex molecular architectures. researchgate.net

Table 2: Examples of Cycloaddition Reactions

Pyrrole DerivativeReaction TypeReactive PartnerProductReference
2H-AzirineFormal [3+2] CycloadditionEnoneΔ1-Pyrroline nih.gov
Azomethine ylide1,3-Dipolar CycloadditionDimethyl acetylenedicarboxylateDihydrospiro[indoline-3,2'-pyrrole] rhhz.net
1H-Pyrrole-2,3-dioneHetero-Diels-AlderElectron-rich C=C dienophilePyrano[4,3-b]pyrrole nih.gov
1H-Pyrrole-2,3-dione[4+2] CycloadditionDipoleSpiropyrido[2,1-b] nih.govnih.govoxazine-pyrrole researchgate.net

Condensation Reactions and Heterocycle Fused System Formation

This compound and its derivatives can participate in condensation reactions, leading to the formation of fused heterocyclic systems. These reactions often involve the reaction of a functional group on the pyrrole ring or the adjacent phenyl ring with a suitable reaction partner.

For example, 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamides can undergo cyclocondensation with substituted phenacyl bromides to furnish 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, creating a fused pyrazole-thiazole system. nih.gov Similarly, N-arylpyrrole-3-carbaldehydes, which can be synthesized from dihydropyrrole precursors, are valuable intermediates for the synthesis of various fused heterocyclic scaffolds, including pyrroloquinolines and pyrrolo-phenanthridines. rsc.org

The versatility of the pyrrole scaffold is further demonstrated by the synthesis of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, which can form one-, two-, and three-dimensional networks in the solid state through hydrogen bonding. rsc.org While not a condensation in the traditional sense, this self-assembly highlights the potential for forming extended structures.

Iv. In Depth Mechanistic Investigations of 1 Phenyl 2,3 Dihydro 1h Pyrrole Reactivity

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of reaction mechanisms involving 1-phenyl-2,3-dihydro-1H-pyrrole. Quantum mechanical calculations allow for the exploration of potential energy surfaces, the characterization of transient intermediates and transition states, and the rationalization of experimentally observed phenomena.

Density Functional Theory (DFT) has been widely applied to investigate the mechanisms of reactions involving dihydropyrrole systems. For instance, DFT calculations at the M06-2X/6-31g(d,p) level have been used to study the 1,3-dipolar cycloaddition reactions of azomethine ylides, which are key intermediates in the synthesis of substituted pyrrolidines derived from dihydropyrroles. mdpi.com These calculations have been instrumental in understanding the role of catalysts and the activation of reactants. For example, in certain organocatalytic syntheses, DFT has revealed how an ortho-hydroxy group on a phenyl substituent can facilitate the formation of an azomethine ylide by increasing the acidity of the α-proton through an intramolecular hydrogen bond. mdpi.com

In the study of photo-oxygenation of a 2,3-dihydropyrrole derivative, DFT calculations indicated that the compound possesses well-aligned molecular orbitals (HOMO: -4.97 eV, LUMO: -0.34 eV) with a favorable HOMO-LUMO gap of 4.63 eV, which facilitates the efficient absorption of light. acs.org Systematic DFT studies on radical additions to related π-systems have also provided insights into periodic trends in reactivity, showing that addition barriers and reaction energies are influenced by the nature of the atoms in the double bond. acs.org Furthermore, DFT has been employed to study the structures and reactivity of various substituted pyrrole (B145914) derivatives, correlating calculated gas-phase electron affinities with experimentally measured half-wave potentials. nih.gov

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less demanding alternative to DFT and ab initio methods for studying large molecular systems and reaction pathways. wikipedia.orguni-muenchen.de The PM3 method, based on the Neglect of Differential Diatomic Overlap (NDDO) approximation, has been successfully used to investigate the thermolysis of 4-formyl-2,3-dihydro-1H-pyrrole-2,3-dione. uni-muenchen.deresearchgate.net These calculations have shown that the fragmentation of the dihydropyrrole-dione and the subsequent 1,4-cyclization of the resulting formyl(N-phenylimidoyl)ketene intermediate are pseudopericyclic reactions that proceed through planar transition structures. researchgate.net While semi-empirical methods like PM3 are generally more accurate for geometries and heats of formation than older methods, their performance can be less reliable for systems containing second-row elements or for describing hypervalent compounds. uni-muenchen.descielo.org.mx

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding and predicting chemical reactivity. organicchemistrydata.orglibretexts.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another governs the course of many reactions. organicchemistrydata.org The energy gap between the HOMO and LUMO is a key indicator of a molecule's reactivity and kinetic stability. malayajournal.org

In the context of dihydropyrrole chemistry, FMO analysis has been used to explain reactivities and regioselectivities in cycloaddition reactions. researchgate.net For example, the photo-oxygenation of a 2,3-dihydropyrrole derivative has been rationalized by its favorable HOMO-LUMO gap (4.63 eV), which enables efficient light absorption and subsequent charge transfer. acs.org The calculated HOMO and LUMO energies often reveal that charge transfer occurs within the molecule during a reaction. malayajournal.orgrsc.org Natural Bond Orbital (NBO) analysis is another technique used alongside FMO to elucidate intramolecular charge transfer interactions and the delocalization of electron density. rsc.org

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Dihydropyrrole Derivatives and Related Compounds
Compound/SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational MethodSource
2,3-Dihydropyrrole Derivative (Photo-oxygenation study)-4.97-0.344.63DFT acs.org
DHAA-PH (Pyrrole derivative)--3.68DFT researchgate.net
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI)-5.2822-1.27154.0106B3LYP/6-31G(d,p) malayajournal.org

Computational methods are also pivotal in predicting and rationalizing the stereochemical outcomes of reactions involving this compound. For instance, in the nickel-catalyzed hydrosilylation of allenes, which can produce chiral allylsilanes, the stereoselectivity was found to be controlled by ligand-induced steric and non-covalent interactions. rsc.org DFT studies can support proposed mechanisms for enantioselective reactions, such as the synthesis of chiral dihydropyrroles, by identifying the key interactions in the transition state that lead to the observed stereochemistry. acs.org In the enantioselective hydrogenation of 1-phenyl-1,2-propanedione, the preferential formation of the R-hydroxyketone was observed, highlighting the influence of the catalyst and reaction conditions on stereoselectivity. mdpi.com The development of one-pot asymmetric syntheses of highly functionalized chiral 4,5-dihydropyrroles with excellent enantioselectivity (up to 98% ee) and diastereoselectivity further underscores the importance of controlling stereochemical outcomes. rsc.org

Experimental Mechanistic Probes and Kinetic Analysis

While computational studies provide theoretical insights, experimental investigations are crucial for validating proposed mechanisms and understanding reaction kinetics. A detailed study on the photo-oxygenation of a 2,3-dihydropyrrole derivative provides an excellent example of experimental mechanistic probing. acs.org This research involved the isolation and structural characterization of several reaction intermediates, including an 8-membered cyclic organic peroxide, using single-crystal X-ray diffraction. acs.orgacs.org

The reaction progress was monitored, and kinetic analysis was performed by observing the formation of products over time. mdpi.com Stoichiometric reactions were carried out to confirm proposed steps, such as the transfer of an oxygen atom. For example, the reaction of an isolated peroxide intermediate with triphenylphosphine (B44618) (PPh₃) led to the quantitative formation of triphenylphosphine oxide (Ph₃P=O), confirming the release of a single oxygen atom. acs.org Furthermore, the involvement of specific reactive species was probed using quenchers; for instance, the use of a singlet oxygen quencher helped to elucidate the role of ¹O₂ in the photo-oxygenation pathway. acs.org

Influence of Substituent Effects on Reaction Pathways and Selectivity

Substituents on the phenyl ring and the dihydropyrrole core can significantly influence the reactivity, reaction pathways, and selectivity of this compound derivatives. Studies on the electrophilic substitution of N-phenylpyrroles have shown that even though electronic effects of para-substituents on the phenyl ring are small and primarily inductive, they can still affect the positional selectivity (α vs. β substitution) of reactions like formylation. researchgate.net The nature of the substituent at the nitrogen atom, steric factors, and the nature of the electrophile are all crucial in determining the orientation of substitution. researchgate.net

In the synthesis of highly substituted pyrroles and dihydropyrroles via rhodium-catalyzed hydroacylation, the electronic nature of substituents on the aromatic ring of the aldehyde component was shown to be well-tolerated, with both electron-donating and electron-withdrawing groups affording good to excellent yields. nih.gov Similarly, in the development of 5-HT₆ receptor inverse agonists based on a 2-phenyl-1H-pyrrole-3-carboxamide scaffold, structure-activity relationship (SAR) studies revealed that substitutions, such as a fluorine atom on the 2-phenyl ring, significantly affected the compound's affinity for the receptor. acs.org The presence of specific substituents, like a 4-sulfonamidophenyl group at the N1-position and a 3,4,5-trimethoxyphenyl group, was found to be essential for potent inhibitory activity against human carbonic anhydrase. nih.gov These examples demonstrate the profound impact of substituent effects on the chemical and biological properties of pyrrole-based compounds.

V. Sophisticated Characterization Techniques for Research on 1 Phenyl 2,3 Dihydro 1h Pyrrole Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 1-Phenyl-2,3-dihydro-1H-pyrrole derivatives in solution. One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, respectively. However, for a detailed stereochemical and conformational analysis, advanced two-dimensional (2D) NMR experiments are employed. nih.govresearchgate.net

Techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, helping to identify adjacent protons within the dihydropyrrole ring and its substituents. For instance, the correlation between the protons on C2 and C3 of the dihydropyrrole ring can be unequivocally established.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for determining the spatial proximity of protons, which is key to elucidating the relative stereochemistry and preferred conformations of the molecule. nih.gov For example, NOE cross-peaks between protons on the phenyl ring and specific protons on the dihydropyrrole ring can reveal the rotational orientation of the phenyl group relative to the heterocyclic core. In substituted derivatives, NOESY can help determine the cis or trans relationship of substituents on the pyrroline (B1223166) ring.

Heteronuclear multiple quantum coherence (HMQC) and heteronuclear multiple bond correlation (HMBC) experiments are used to correlate proton signals with their directly attached carbons (HMQC) or with carbons separated by two or three bonds (HMBC). nih.govresearchgate.net These techniques are instrumental in the unambiguous assignment of all carbon signals in the molecule, including the quaternary carbons.

The conformation of the five-membered dihydropyrrole ring, which can adopt various puckered forms, can also be investigated using NMR. By analyzing coupling constants and NOE data, researchers can infer the preferred envelope or twist conformations of the ring. frontiersin.org

Table 1: Representative NMR Data for a Hypothetical this compound Derivative
TechniqueInformation ObtainedExemplary Findings
¹H NMRChemical shift, multiplicity, and integration of protons.Signals for aromatic protons of the phenyl group, olefinic protons, and aliphatic protons of the dihydropyrrole ring.
¹³C NMRChemical shift of carbon atoms.Distinct signals for aromatic, olefinic, and aliphatic carbons.
COSYCorrelation of coupled protons.Identifies neighboring protons, e.g., -CH₂-CH₂- fragment in the pyrroline ring.
NOESYSpatial proximity of protons.Determines relative stereochemistry and preferred conformation by observing through-space interactions. nih.gov
HMQC/HSQCDirect one-bond proton-carbon correlations.Assigns protons to their directly attached carbon atoms.
HMBCLong-range (2-3 bond) proton-carbon correlations.Confirms assignments of quaternary carbons and overall connectivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound derivatives and for gaining structural information through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. escholarship.orgmdpi.com

Under electron ionization (EI), cyclic amines like this compound typically exhibit a discernible molecular ion peak (M⁺). The fragmentation patterns are influenced by the stability of the resulting radical cations and neutral fragments. chemguide.co.uk Common fragmentation pathways for related N-aryl cyclic amines include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. For this compound, this could involve the loss of fragments from the saturated portion of the dihydropyrrole ring.

Loss of the Phenyl Group: Cleavage of the N-phenyl bond can lead to fragments corresponding to the phenyl cation or the dihydropyrrole radical cation.

Ring Opening and Fragmentation: The dihydropyrrole ring can undergo ring-opening followed by further fragmentation, leading to a complex pattern of smaller ions.

The presence of substituents on either the phenyl or the dihydropyrrole ring will significantly influence the fragmentation pathways, often directing cleavage to form the most stable carbocations or radicals. nih.gov

Table 2: Predicted Mass Spectral Fragmentation Data for this compound
m/z ValueProposed Fragment IonFragmentation Pathway
[M]⁺[C₁₀H₁₁N]⁺Molecular Ion
[M-1]⁺[C₁₀H₁₀N]⁺Loss of a hydrogen radical
[M-28]⁺[C₈H₇N]⁺Loss of ethylene (B1197577) from the dihydropyrrole ring
77[C₆H₅]⁺Phenyl cation from cleavage of the N-phenyl bond

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For a typical this compound, the IR spectrum would be expected to show the following key absorption bands: dtic.milnist.govpressbooks.pub

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl group.

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) correspond to the C-H stretching of the CH₂ groups in the dihydropyrrole ring. dtic.mil

C=C Stretching: The stretching vibration of the double bond within the dihydropyrrole ring (a 3-pyrroline (B95000) system) typically appears in the region of 1600-1650 cm⁻¹. The C=C stretching vibrations of the phenyl ring also appear in this region.

C-N Stretching: The stretching vibration of the aryl-nitrogen bond and the aliphatic C-N bonds would be observed in the fingerprint region (typically 1200-1350 cm⁻¹).

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted phenyl ring appear in the 690-900 cm⁻¹ region and can provide information about the substitution pattern on the phenyl ring.

Table 3: Characteristic IR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3000 - 3100Phenyl Ring
Aliphatic C-H Stretch2850 - 2960Dihydropyrrole Ring CH₂
C=C Stretch (alkene)~1640 - 1680Dihydropyrrole Ring
C=C Stretch (aromatic)~1450 - 1600Phenyl Ring
Aryl C-N Stretch~1300 - 1360Phenyl-N Bond

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the phenyl group and the dihydropyrrole ring. A substituted 2,3-dihydropyrrole derivative has been reported to exhibit a strong absorption peak at 287 nm. acs.org The conjugation between the nitrogen lone pair and the phenyl ring, as well as the double bond within the pyrroline ring, will influence the position and intensity of the absorption maxima (λ_max). The introduction of substituents on the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift in λ_max, depending on the electronic nature of the substituent.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com For derivatives of this compound that can be obtained as single crystals, X-ray diffraction analysis provides precise information on bond lengths, bond angles, and torsion angles. nih.govrsc.org This technique is unparalleled for the unambiguous determination of both the relative and absolute stereochemistry of chiral centers that may be present in substituted analogs.

The crystal structure reveals the conformation of the dihydropyrrole ring and the orientation of the phenyl group relative to the heterocyclic system. For example, in a related structure, (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, the pyrrole (B145914) ring was found to be inclined to the phenyl ring at an angle of 44.94(8)°. nih.gov Furthermore, analysis of the crystal packing provides insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the supramolecular assembly in the solid state. rsc.org

Table 4: Illustrative X-ray Crystallographic Data for a Related Phenyl-Pyrrole Derivative nih.gov
ParameterDescriptionExample Value
Crystal SystemThe symmetry of the unit cell.Monoclinic
Space GroupThe symmetry operations of the crystal.P2₁/c
Bond LengthsThe distance between the nuclei of two bonded atoms.C-N, C=C, C-C, C-H
Bond AnglesThe angle formed between three connected atoms.C-N-C, C-C=C
Torsion AnglesThe dihedral angle between two planes defined by three atoms each.Defines the conformation of the rings and the orientation of substituents.
Intermolecular InteractionsNon-covalent forces between molecules in the crystal.Hydrogen bonds, C-H···π interactions. nih.gov

Vi. Applications of the 1 Phenyl 2,3 Dihydro 1h Pyrrole Motif in Advanced Organic Synthesis Research

Strategic Building Block for Complex Polycyclic and Fused Heterocyclic Architectures

The 1-phenyl-2,3-dihydro-1H-pyrrole core serves as a versatile starting point for the construction of intricate polycyclic and fused heterocyclic systems. These complex structures are of significant interest in medicinal chemistry and materials science. The reactivity of the pyrrole (B145914) or dihydropyrrole ring allows it to be annulated with other ring systems through various synthetic strategies.

One prominent application is in cycloaddition reactions. For instance, derivatives like 1H-pyrrole-2,3-diones are employed as dipolarophiles in 1,4-dipolar cycloadditions to create complex fused systems. researchgate.net These reactions can lead to the regioselective formation of novel polycyclic frameworks, such as isoquinolino[1,2-f] researchgate.netCurrent time information in Bangalore, IN.naphthyridines. researchgate.net Similarly, hetero-Diels-Alder reactions involving fused 1H-pyrrole-2,3-diones provide access to skeletally diverse tetracyclic alkaloid-like heterocycles. nih.gov

Furthermore, the scaffold is integral to multicomponent reactions for building fused systems. A notable example is the synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones from the reaction of methyl o-hydroxybenzoylpyruvates, aryl aldehydes, and primary amines, including aniline (B41778) derivatives. nih.gov This method allows for the generation of a library of complex heterocyclic structures. nih.gov The resulting pyrrole-fused chromones can be further transformed into other complex systems like 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. nih.govresearchgate.net

Derivatives of the 1-phenyl-1H-pyrrole scaffold are also used to create even more complex fused systems, such as pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] Current time information in Bangalore, IN.nih.govdiazepines, which are investigated for their potential as kinase inhibitors. nih.gov Gold-catalyzed cascade reactions starting from N-hydroxyenamines can produce polycyclic pyrroles like 2,3-dihydro-1H-pyrrolizine derivatives, which are found in some bioactive indole (B1671886) alkaloids. nih.gov

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrrole Scaffolds

Starting Material/Motif Reaction Type Resulting Fused System Reference
1H-Pyrrole-2,3-diones 1,4-Dipolar Cycloaddition Isoquinolino[1,2-f] researchgate.netCurrent time information in Bangalore, IN.naphthyridines researchgate.net
Fused 1H-Pyrrole-2,3-diones Hetero-Diels-Alder Tetracyclic 4H-1,3-oxazines nih.gov
1-Aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones Recyclization with Hydrazine 3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones nih.govresearchgate.net
1H-Pyrrole derivatives Cyclization Pyrrolo[3,2-d]pyrimidines, Pyrrolo[3,2-e] Current time information in Bangalore, IN.nih.govdiazepines nih.gov

Precursor in the Synthesis of Pyrrolidine (B122466) and Pyrrole Scaffolds

The this compound ring is a direct precursor to both fully saturated pyrrolidine and fully aromatic pyrrole structures. The partial saturation of the dihydropyrrole allows for either reduction to a pyrrolidine or oxidation to a pyrrole, providing flexible entry points to these two important classes of heterocycles.

The conversion of dihydropyrroles to pyrroles is a common transformation. For example, a sequential multicomponent reaction can produce N-aryl-2,3-dihydropyrroles, which are then subjected to IBX-mediated oxidative aromatization in a one-pot operation to yield N-arylpyrrole-3-carbaldehydes. rsc.org These functionalized pyrroles are valuable intermediates for further synthetic elaborations. rsc.org The Paal-Knorr synthesis remains a widely used method for creating pyrrole rings, often from 1,4-dicarbonyl compounds and a primary amine like aniline. researchgate.netnih.gov This highlights the general strategy of constructing the pyrrole ring system from acyclic precursors, a reaction where derivatives of this compound can be seen as cyclic intermediates or final products depending on the reaction conditions.

The synthesis of functionalized 2-arylpyrroles, which are important for various applications, can be achieved through several methods, including transition-metal-catalyzed cross-coupling reactions on a pre-formed pyrrole ring or by constructing the ring from appropriate precursors. mdpi.com The 2,3-dihydro-1H-pyrrole structure itself can be synthesized through various means, including solid-phase synthesis methods, which are amenable to creating libraries of these compounds. nih.gov

Development of Chiral Scaffolds and Enantiopure Intermediates

The pyrrole and dihydropyrrole frameworks are important targets in asymmetric synthesis due to their prevalence in biologically active molecules. The this compound motif can be incorporated into chiral structures or used as a starting point for the synthesis of enantiopure compounds.

A key strategy involves the asymmetric functionalization of related pyrrole derivatives. For example, the catalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones with nitromethane, using a chiral bifunctional amine-thiourea catalyst, can produce 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones with a newly formed quaternary stereocenter in good yield and enantioselectivity. nih.govbeilstein-journals.org This demonstrates how the core pyrrole structure can be modified to install chirality.

Furthermore, the pyrrole unit can be part of a larger chiral framework. An efficient method has been developed for creating a new family of atropisomeric amino alcohols based on a 1-phenylpyrrole (B1663985) backbone. nih.gov These molecules possess axial chirality due to restricted rotation around the N-aryl bond and have been shown to be effective as catalysts in enantioselective reactions. nih.gov

Organocatalysis has also been employed for the enantioselective synthesis of complex molecules containing the pyrrole scaffold. For instance, a BINOL-derived phosphoric acid can catalyze the [6+2]-cycloaddition of 2-methide-2H-pyrroles (generated in situ from 1H-pyrrole-2-carbinols) with aldehydes to produce highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with three contiguous stereocenters and high enantioselectivity. acs.org

Table 2: Asymmetric Synthesis Involving Pyrrole Scaffolds

Reaction Type Pyrrole Derivative Chiral Product Catalyst/Method Reference
Asymmetric Henry Reaction 1H-Pyrrole-2,3-diones 3-Hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones Chiral bifunctional amine-thiourea nih.govbeilstein-journals.org
Asymmetric Synthesis 1-Phenylpyrrole dicarboxylic acid derivative Atropisomeric amino alcohols Resolution/Chiral Synthesis nih.gov

Role in Scaffold Diversification and Chemical Library Generation for Research Purposes

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space and discovering new biologically active molecules. The this compound motif and its derivatives are excellent platforms for DOS and the generation of chemical libraries due to their synthetic tractability and the ability to introduce multiple points of diversity.

Multicomponent reactions are particularly well-suited for creating libraries based on this scaffold. The one-pot synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones is a prime example, where variations in the starting aldehydes and primary amines allow for the rapid generation of a large library of 223 distinct compounds. nih.govresearchgate.net This approach provides efficient access to structurally diverse molecules for screening purposes. nih.gov

Solid-phase synthesis has also been utilized to create libraries of 2,5-dihydro-1H-pyrroles. nih.gov A versatile combinatorial approach allows for the rapid synthesis of not only the dihydropyrroles but also more complex fused systems like 1,3-dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles and 1,4-dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines. nih.gov This highlights the utility of the dihydropyrrole as a foundational scaffold for building diverse molecular architectures.

The concept of scaffold diversification is also evident in the hetero-Diels-Alder reactions of fused 4-acyl-1H-pyrrole-2,3-diones, which can lead to two different series of skeletally diverse 4H-1,3-oxazines from a single set of reagents, embodying the principles of diversity-oriented synthesis. nih.gov

Design of Ligands and Catalysts in Chemical Research

The structural features of the this compound scaffold make it an attractive core for the design of new ligands and organocatalysts. The nitrogen atom can act as a coordination site for metals, and the phenyl group and pyrrole ring can be functionalized to tune the steric and electronic properties of the resulting ligand or catalyst.

A significant example is the development of a new class of atropisomeric amino alcohols based on a 1-phenylpyrrole backbone. nih.gov These chiral compounds, which feature a pyrrole unit, have been successfully applied as catalysts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, demonstrating their practical utility in asymmetric catalysis. nih.gov The chirality arises from hindered rotation about the C-N bond connecting the phenyl and pyrrole rings, a feature that can be exploited in catalyst design. nih.gov

While direct examples of this compound itself as a ligand are less common in the provided context, the broader family of N-aryl pyrroles and their derivatives clearly demonstrates the potential of this structural class in catalysis. The ability to create chiral versions and to systematically modify the substituents on both the pyrrole and phenyl rings provides a powerful toolkit for developing novel and effective catalysts for a range of chemical transformations.

Vii. Future Perspectives and Emerging Research Directions in 1 Phenyl 2,3 Dihydro 1h Pyrrole Chemistry

Innovations in Asymmetric Catalysis for Dihydropyrrole Synthesis

The development of chiral 1-phenyl-2,3-dihydro-1H-pyrrole structures is a key area of ongoing research, with a strong emphasis on asymmetric catalysis to control stereochemistry. While significant strides have been made in the synthesis of dihydropyrroles, achieving high enantioselectivity remains a primary objective. rsc.org

Future innovations are likely to involve the design and application of novel chiral catalysts. Building on established methods for other heterocyclic systems, research may focus on developing catalysts that can effectively control the stereochemistry of reactions involving the this compound core. For instance, pyridine-catalyzed ylide cyclization has shown high diastereoselectivity in the synthesis of dihydropyrroles, suggesting a promising avenue for asymmetric variations. nih.gov The development of bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, is another area of interest. Such catalysts have been successfully employed in the asymmetric synthesis of other heterocyclic compounds and could be adapted for the synthesis of chiral 1-phenyl-2,3-dihydro-1H-pyrroles.

Catalyst TypePotential Application in this compound SynthesisAnticipated Outcome
Chiral Lewis AcidsCatalyzing [3+2] cycloaddition reactions with high stereocontrol.Enantiomerically enriched 1-phenyl-2,3-dihydro-1H-pyrroles.
OrganocatalystsAsymmetric Mannich or Michael reactions to form the dihydropyrrole ring.Access to a diverse range of chiral dihydropyrrole derivatives.
Transition Metal CatalystsEnantioselective C-H activation and functionalization of the dihydropyrrole core.Novel chiral this compound analogues.

Exploration of Novel Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer unique opportunities for the synthesis and functionalization of this compound, providing access to reaction pathways that are not readily achievable through traditional thermal methods. These techniques can generate highly reactive intermediates under mild conditions, often leading to novel molecular scaffolds.

Recent studies have demonstrated the potential of 2,3-dihydropyrroles to activate molecular oxygen, leading to the formation of endoperoxides and subsequent conversion to 1,4-dioxane (B91453) derivatives. acs.org This reactivity highlights the potential for novel oxidative transformations of the this compound core. Future research in this area could explore the use of photosensitizers or electrochemical oxidation to control these transformations and generate a wider range of products.

Electrochemical methods, which can facilitate both oxidative and reductive processes, are also a promising area of investigation. For example, anodic C-C cross-coupling reactions have been used for the synthesis of complex aromatic systems and could potentially be applied to the dimerization or functionalization of this compound. thieme-connect.de

Transformation TypePotential ReactionExpected Product
Photochemical[2+2] cycloaddition with alkenes.Fused cyclobutane-dihydropyrrole systems.
Electrochemical (Oxidative)Anodic coupling with other aromatic systems.Biaryl derivatives of this compound.
Electrochemical (Reductive)Cathodic reduction of the pyrrole (B145914) ring.Functionalized pyrrolidine (B122466) derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is rapidly becoming a transformative technology in chemical synthesis, offering advantages in terms of safety, scalability, and reaction control. youtube.comyoutube.com The integration of flow chemistry with automated platforms is set to revolutionize the synthesis of this compound and its derivatives, enabling high-throughput screening and optimization of reaction conditions. nih.gov

The on-demand generation of reactive intermediates, a key feature of flow chemistry, is particularly relevant for the synthesis of dihydropyrroles, which may involve unstable precursors. nih.gov By generating and immediately using such intermediates in a continuous stream, flow systems can minimize decomposition and side reactions, leading to higher yields and purity. youtube.com Automated flow synthesis platforms can systematically vary reaction parameters such as temperature, pressure, and reagent concentrations, allowing for the rapid identification of optimal conditions for the synthesis of this compound. nih.gov

Data-Driven and Artificial Intelligence Approaches in Synthetic Route Design

These computational approaches can identify non-obvious disconnections and retrosynthetic pathways, potentially leading to more efficient and sustainable syntheses. youtube.com By learning from existing chemical knowledge, AI algorithms can predict the outcomes of reactions and suggest optimal conditions, reducing the need for extensive experimental screening. nih.gov As these technologies mature, they will become indispensable tools for chemists designing syntheses of complex molecules, including novel derivatives of this compound.

Investigation of Non-Covalent Interactions and Supramolecular Assemblies Involving Dihydropyrrole Units

The phenyl group and the nitrogen heterocycle in this compound provide sites for a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and C-H···π interactions. psu.edu These weak interactions play a crucial role in determining the solid-state packing of the molecule and can be exploited in the design of supramolecular assemblies. nih.govyoutube.comyoutube.com

Future research will likely focus on understanding and controlling these non-covalent interactions to create novel materials with specific properties. For example, the co-crystallization of this compound with other molecules could lead to the formation of new crystalline structures with tailored optical or electronic properties. The study of how substituent effects on the phenyl ring influence these non-covalent interactions will also be a key area of investigation. acs.org The insights gained from these studies could enable the rational design of functional supramolecular materials based on the this compound scaffold. nih.gov

Q & A

Q. What are the common synthetic routes for 1-Phenyl-2,3-dihydro-1H-pyrrole, and how do reaction conditions influence product selectivity?

  • Methodological Answer : A key route involves palladium-catalyzed cross-coupling or cyclization reactions. For example, describes a Pd(OAc)₂-catalyzed synthesis using a Schlenk flask under nitrogen, with DMF as a solvent at 130°C, yielding 4-methyl-3-phenethyl-1-tosyl-2,3-dihydro-1H-pyrrole. Selectivity depends on substituents (e.g., tosyl groups directing cyclization) and temperature control to avoid side products like 3,4-dimethyl derivatives. Column chromatography with petroleum ether/EtOAc gradients (6:1) is critical for purification . Divergent synthesis from 2,4-pentadienenitriles and isocyanides ( ) offers alternative pathways, where solvent polarity and base choice (e.g., K₂CO₃) modulate regioselectivity .

Q. How can researchers characterize the tautomeric equilibrium of this compound?

  • Methodological Answer : Tautomerism between 2,3-dihydro-1H-pyrrole and its imine form () can be studied via ¹H NMR (500 MHz, CDCl₃) to observe proton environments. For instance, the downfield shift of NH protons in the imine tautomer (~δ 8-9 ppm) vs. the dihydro form (~δ 5-6 ppm) provides diagnostic signals. FT-IR (KBr pellets) can confirm C=N stretches (~1600 cm⁻¹) in the imine, while UV-vis spectroscopy tracks conjugation changes. Computational methods (DFT) may supplement experimental data to predict stability trends .

Q. What are the recommended techniques for verifying the purity of synthesized this compound derivatives?

  • Methodological Answer : Combine TLC (Silufol UV-254 plates, ethyl acetate/petroleum ether solvent systems) for rapid monitoring () with HPLC or GC-MS for quantitative purity. Elemental analysis (e.g., Vario MICRO analyzer) ensures stoichiometric C/H/N ratios. High-resolution mass spectrometry (HRMS, EI at 70 eV) validates molecular ions, as demonstrated in for related dihydropyrroles .

Advanced Research Questions

Q. How does the tautomeric stability of this compound influence its reactivity in catalytic applications?

  • Methodological Answer : The equilibrium between dihydro and imine forms () affects electron density at the nitrogen center. For catalytic systems (e.g., ligand design), the imine tautomer’s lone pair availability enhances metal coordination. Researchers should perform kinetic studies (e.g., variable-temperature NMR) to correlate tautomer ratios with reaction rates. Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) can stabilize the imine form, as shown in for cobalt(II) complexation .

Q. What strategies optimize the solubility of this compound derivatives in aqueous media for biological assays?

  • Methodological Answer : highlights methods for solubility determination, such as shake-flask techniques with UV detection. For hydrophobic derivatives, introduce polar groups (e.g., hydroxyls via nicotinoyl chloride coupling, as in ) or use co-solvents (e.g., DMSO-water mixtures). Micellar solubilization with surfactants (e.g., SDS) or cyclodextrin encapsulation can enhance bioavailability without structural modification .

Q. How can researchers mitigate safety risks when handling this compound derivatives in large-scale syntheses?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for analogs (e.g., ):
  • Use inert atmospheres (N₂/Ar) to prevent oxidation during Pd-catalyzed reactions ().
  • Implement fume hoods and PPE (gloves, goggles) for DMF or tributylamine handling.
  • Emergency protocols: For inhalation exposure, move to fresh air; for skin contact, wash with soap/water (). Document waste disposal per local regulations for Pd residues .

Q. What advanced analytical methods are suitable for studying this compound’s role in metal-complexation chemistry?

  • Methodological Answer : describes spectrophotometric analysis (λmax ~500 nm) for Co(II) complexation. Extend this to other metals (e.g., Cu, Fe) via UV-vis titration, complemented by X-ray crystallography to resolve coordination geometries. Electrochemical methods (cyclic voltammetry) can assess redox activity, while EPR spectroscopy identifies paramagnetic species in transition-metal complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.